molecular formula C23H21FN4O B10930434 N-(2-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011392-43-0

N-(2-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930434
CAS No.: 1011392-43-0
M. Wt: 388.4 g/mol
InChI Key: CYQFBZRWKPEBHX-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with ethylphenyl, fluorophenyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents such as halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Alkyl halides, aryl halides, and nucleophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Material Science: It is explored for its use in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both ethylphenyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1011392-43-0

Molecular Formula

C23H21FN4O

Molecular Weight

388.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21FN4O/c1-4-16-7-5-6-8-20(16)26-23(29)19-13-14(2)25-22-21(19)15(3)27-28(22)18-11-9-17(24)10-12-18/h5-13H,4H2,1-3H3,(H,26,29)

InChI Key

CYQFBZRWKPEBHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)F)C

Origin of Product

United States

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